(3aS,4S,6R,6aR)-6-(6-Hydroxy-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid
Description
This compound is a purine derivative featuring a bicyclic tetrahydrofuro[3,4-d][1,3]dioxole core substituted with a 6-hydroxy purine moiety and a carboxylic acid group. The stereochemistry (3aS,4S,6R,6aR) defines its spatial arrangement, critical for biological interactions. The 2,2-dimethyl group on the dioxole ring enhances stability by sterically protecting the acetal linkage . This structure is synthetically derived from adenosine analogs, often involving protective groups (e.g., isopropylidene) to stabilize reactive intermediates during synthesis .
Properties
IUPAC Name |
(3aR,4R,6S,6aS)-2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O6/c1-13(2)22-6-7(23-13)11(21-8(6)12(19)20)17-4-16-5-9(17)14-3-15-10(5)18/h3-4,6-8,11H,1-2H3,(H,19,20)(H,14,15,18)/t6-,7+,8-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUWTYIOZAXEOH-MCHASIABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C3N=CNC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)N3C=NC4=C3N=CNC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aS,4S,6R,6aR)-6-(6-Hydroxy-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid , also known by its CAS number 28440-13-3 , is a purine derivative with potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄N₄O₆
- Molecular Weight : 322.27 g/mol
- CAS Number : 28440-13-3
The compound exhibits biological activity primarily through its interaction with various enzymes and receptors involved in cellular signaling pathways. Its structural similarity to adenine and other purines suggests a potential role in modulating nucleic acid metabolism and signal transduction pathways.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes related to purine metabolism. For instance, it has been shown to inhibit enzymes such as adenosine deaminase and xanthine oxidase , which are crucial in the catabolism of purines.
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation by interfering with the cell cycle.
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of proliferation |
Antiviral Activity
The compound has also shown promise as an antiviral agent. It appears to inhibit viral replication by interfering with viral RNA synthesis. This activity has been noted particularly against viruses such as HIV and HCV .
Study 1: Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various human cancer cell lines. The results indicated significant inhibition of tumor growth in vitro and in vivo models.
Study 2: Antiviral Properties
A separate investigation published in Antiviral Research assessed the antiviral properties against HCV. The compound demonstrated a dose-dependent reduction in viral load in infected cell cultures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in purine substitutions, functional groups on the bicyclic ring, and stereochemistry. Below is a comparative analysis based on evidence:
Bioactivity and Target Interactions
- Receptor Binding: Hydroxy and amino purine substitutions () favor interactions with adenosine receptors or kinases, while bromine () may enhance affinity through hydrophobic pockets.
- Enzyme Inhibition : Phosphate analogs () likely inhibit nucleotide-processing enzymes, whereas carboxamides () could interfere with ATP-binding sites .
- Cellular Uptake: The carboxylic acid group (pKa ~4-5) ionizes at physiological pH, improving aqueous solubility but limiting blood-brain barrier penetration. Non-ionizable groups (e.g., sulfamate, carboxamide) may improve tissue distribution .
Computational Insights
and highlight that structural similarity correlates with bioactivity clustering. For instance, halogenated purines () cluster separately from carboxylated derivatives due to divergent interaction patterns with proteins like kinases or GPCRs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
